2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one, also known as BMB, is a synthetic compound that has been widely studied for its potential therapeutic applications. BMB belongs to the class of thiazolo-benzimidazole derivatives, which have shown promising results in various biological assays.
Wirkmechanismus
The mechanism of action of 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has also been shown to inhibit the activity of various enzymes, including topoisomerase IIα and HDAC6, which are involved in cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has also been shown to modulate the activity of various enzymes and signaling pathways, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is its high potency and selectivity for various biological targets. 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has also been shown to have low toxicity in animal studies. However, one of the limitations of 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. Another direction is the development of novel formulations or delivery methods to improve the solubility and bioavailability of 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. Additionally, further studies are needed to elucidate the mechanism of action of 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one and its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the condensation reaction of 2-aminobenzimidazole with 2-bromo-5-methoxybenzaldehyde and 3-phenoxypropyl bromide in the presence of potassium carbonate. The reaction is carried out in N,N-dimethylformamide (DMF) at 80°C for 6 hours. The resulting product is purified by column chromatography to obtain 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one as a yellow solid with a high yield.
Wissenschaftliche Forschungsanwendungen
2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In inflammation research, 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. In neurodegenerative disorder research, 2-[3-bromo-5-methoxy-4-(3-phenoxypropoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Eigenschaften
Molekularformel |
C26H21BrN2O4S |
---|---|
Molekulargewicht |
537.4 g/mol |
IUPAC-Name |
(2Z)-2-[[3-bromo-5-methoxy-4-(3-phenoxypropoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C26H21BrN2O4S/c1-31-22-15-17(14-19(27)24(22)33-13-7-12-32-18-8-3-2-4-9-18)16-23-25(30)29-21-11-6-5-10-20(21)28-26(29)34-23/h2-6,8-11,14-16H,7,12-13H2,1H3/b23-16- |
InChI-Schlüssel |
XVRCKSYYNKFCHV-KQWNVCNZSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)Br)OCCCOC5=CC=CC=C5 |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Br)OCCCOC5=CC=CC=C5 |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Br)OCCCOC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.